

using 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in high-throughput screening assays

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Cat. No.: B3089320

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An Application Guide for High-Throughput Screening with **4-(4-Bromophenyl)-1-methyl-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.^{[1][2]}

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.^{[3][4]} **4-(4-Bromophenyl)-1-methyl-1H-pyrazole** is a synthetic heterocyclic compound featuring this key pyrazole core. While its specific biological targets are not yet fully elucidated, its structural motifs suggest potential interactions with several important classes of drug targets.^{[3][5]}

This guide provides detailed application notes and protocols for utilizing **4-(4-Bromophenyl)-1-methyl-1H-pyrazole** in HTS campaigns against three major therapeutic target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The protocols herein are designed to be robust, reproducible, and adaptable to standard automated HTS platforms.

Physicochemical Properties of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting HTS assays. These properties influence solubility, cell permeability, and potential for non-specific interactions.

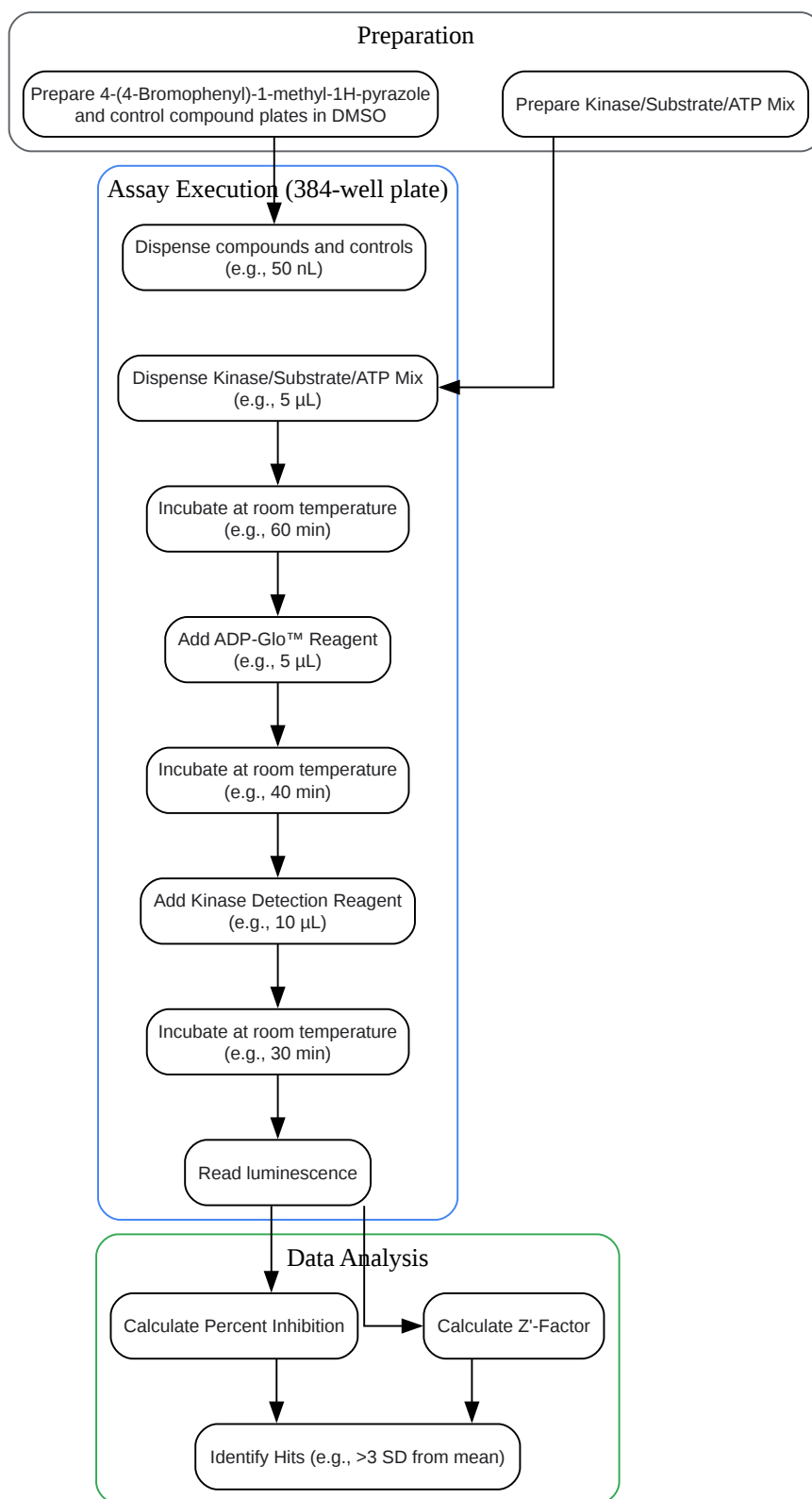
Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂	PubChem[6]
Molecular Weight	237.10 g/mol	PubChem[6]
IUPAC Name	4-(4-bromophenyl)-1-methylpyrazole	PubChem[6]
Physical State	Solid (predicted)	---
Solubility	Soluble in DMSO	General laboratory practice

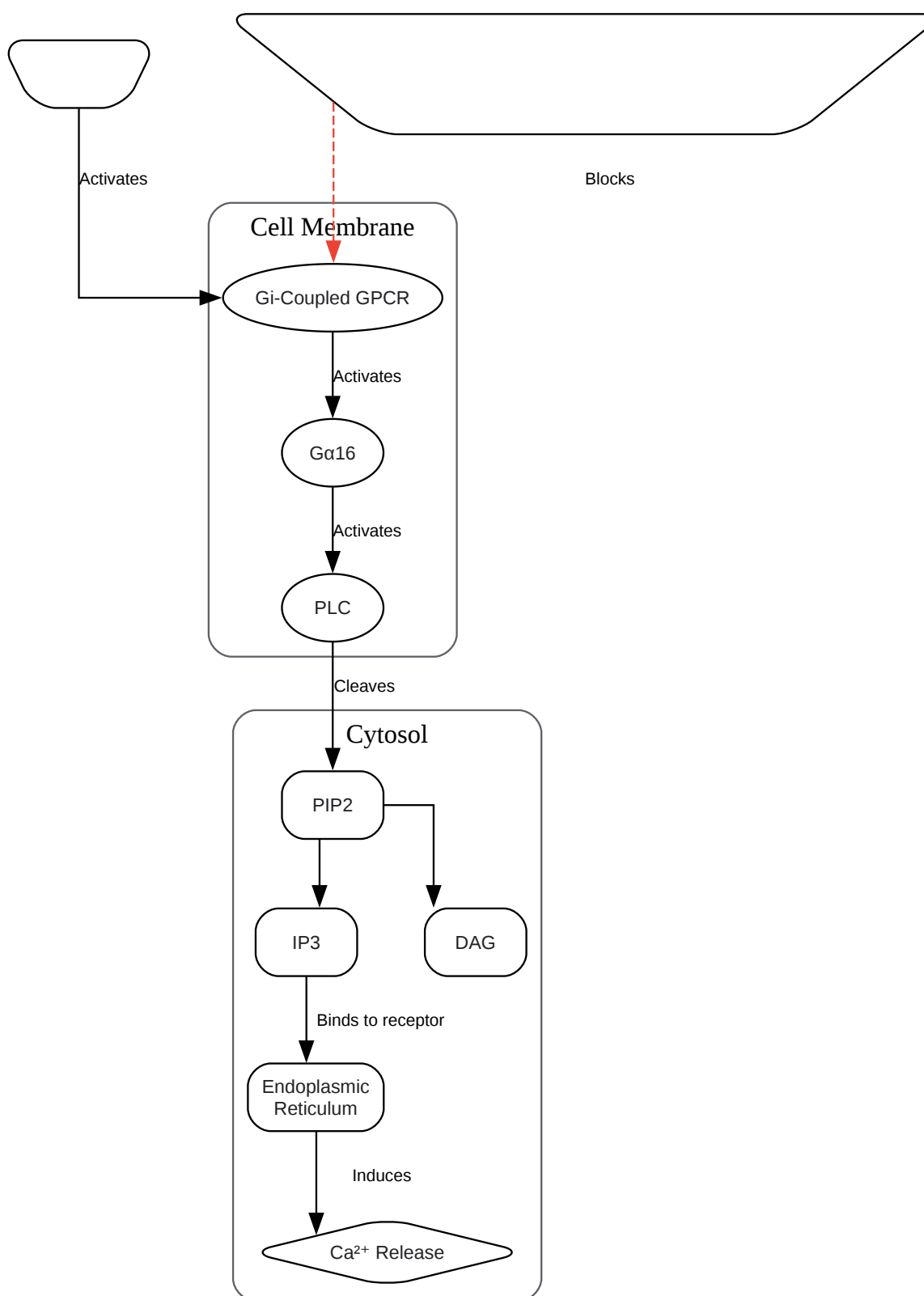
Application Note 1: High-Throughput Screening for Protein Kinase Inhibition

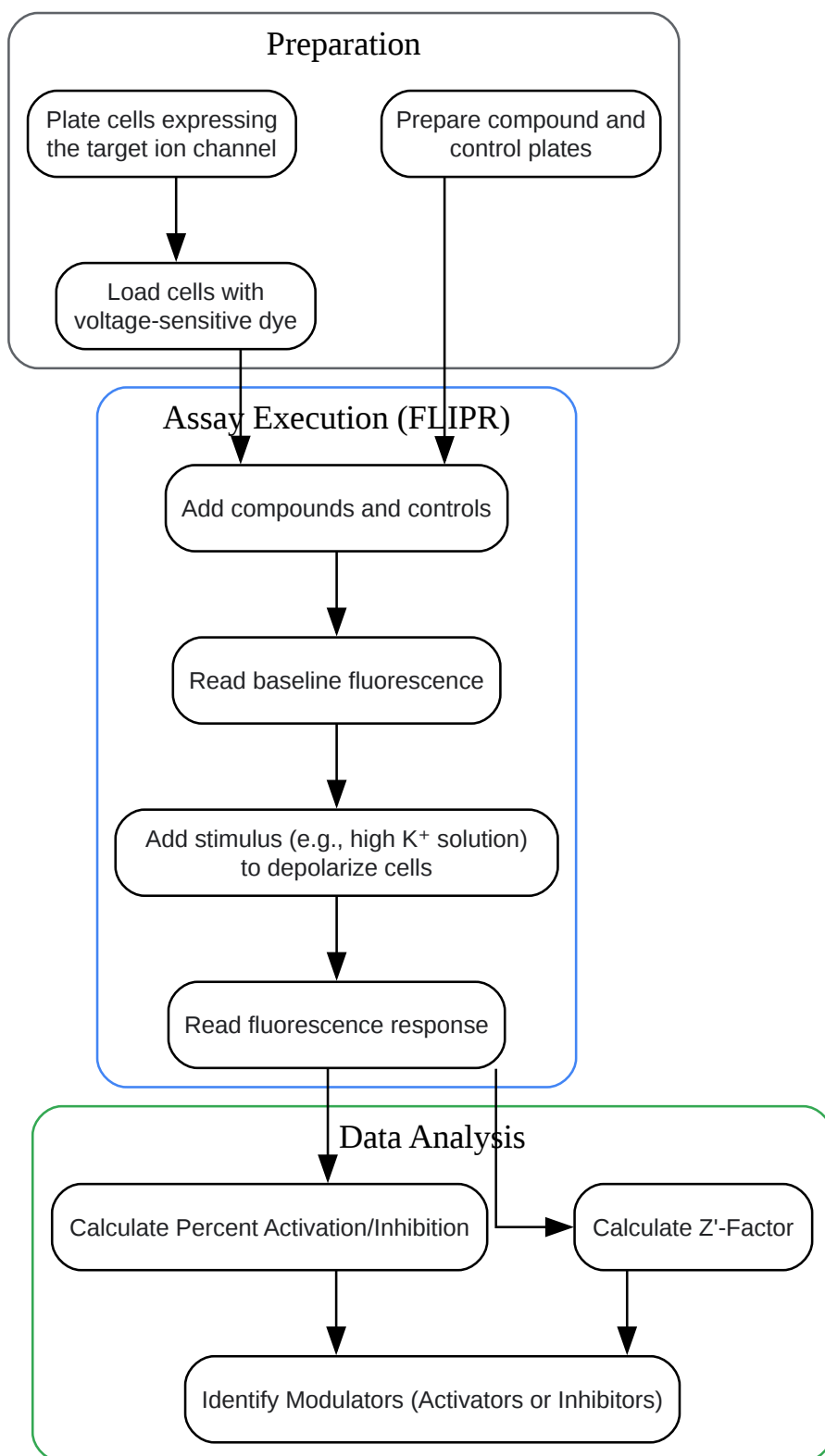
Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.[7] The pyrazole scaffold is a common feature in many known kinase inhibitors, making this target class a logical starting point for screening **4-(4-Bromophenyl)-1-methyl-1H-pyrazole**. [8]

Assay Principle: A homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is a robust method for HTS.[9] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is inversely proportional to the kinase activity, allowing for the identification of inhibitors.[9]

Experimental Workflow for Kinase Inhibition HTS







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